3-(Dimethylcarbamoyl)-1-methylpyridinium iodide
Overview
Description
3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a dimethylcarbamoyl group attached to the nitrogen atom of the pyridinium ring, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridinium ring attacks the carbonyl carbon of the dimethylcarbamoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess dimethylcarbamoyl chloride and a suitable base, such as triethylamine, can help drive the reaction to completion and improve yields. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or thiols, to form substituted products.
Reduction: The dimethylcarbamoyl group can be reduced to a dimethylamine group using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts.
Reduction: 3-(Dimethylamino)-1-methylpyridinium iodide.
Oxidation: Pyridinium N-oxide derivatives.
Scientific Research Applications
3-(Dimethylcarbamoyl)-1-methylpyridinium iodide has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide involves its interaction with nucleophilic sites on target molecules. The dimethylcarbamoyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium iodide: Lacks the dimethylcarbamoyl group, making it less reactive in nucleophilic substitution reactions.
3-(Dimethylcarbamoyl)pyridine: Similar structure but without the methyl group on the nitrogen atom, affecting its reactivity and solubility.
N,N-Dimethylcarbamoyl chloride: Used as a reagent for introducing the dimethylcarbamoyl group but lacks the pyridinium ring.
Uniqueness
3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is unique due to the presence of both the dimethylcarbamoyl group and the pyridinium ring, which confer distinct reactivity and solubility properties. This combination makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N,N,1-trimethylpyridin-1-ium-3-carboxamide;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O.HI/c1-10(2)9(12)8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVHSXOTMLAKU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10638171 | |
Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-38-0 | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10638171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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